Clovamide

Description

RN given for (Z)-isomer; structure in first source

Structure

2D Structure

3D Structure

Properties

CAS No. |

53755-03-6 |

|---|---|

Molecular Formula |

C18H17NO7 |

Molecular Weight |

359.3 g/mol |

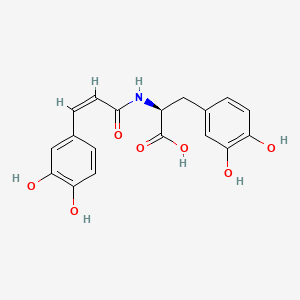

IUPAC Name |

(2S)-3-(3,4-dihydroxyphenyl)-2-[[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoic acid |

InChI |

InChI=1S/C18H17NO7/c20-13-4-1-10(8-15(13)22)3-6-17(24)19-12(18(25)26)7-11-2-5-14(21)16(23)9-11/h1-6,8-9,12,20-23H,7H2,(H,19,24)(H,25,26)/b6-3-/t12-/m0/s1 |

InChI Key |

GPZFXSWMDFBRGS-RYBZSIHZSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)NC(=O)/C=C\C2=CC(=C(C=C2)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)NC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |

Synonyms |

clovamide |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Clovamide: Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clovamide, a naturally occurring phenolic compound found in sources such as cacao and red clover, has garnered significant scientific interest due to its diverse biological activities.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and established biological functions of this compound. It is intended to serve as a foundational resource for researchers and professionals in drug development and the life sciences. This document summarizes key chemical identifiers, presents quantitative data from pertinent studies in a structured format, details experimental methodologies for its synthesis and analysis, and visualizes its interaction with a key signaling pathway.

Chemical Structure and Identification

This compound, systematically known as (2S)-3-(3,4-dihydroxyphenyl)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoic acid, is a hydroxycinnamic acid amide (HCAA).[3][4] It is composed of a caffeic acid moiety linked to an L-DOPA (L-3,4-dihydroxyphenylalanine) molecule via an amide bond.[5] this compound can exist in both cis and trans isomeric forms.[1]

| Identifier | Value |

| IUPAC Name | (trans-Clovamide): (2S)-3-(3,4-dihydroxyphenyl)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoic acid[4][6] |

| (cis-Clovamide): (2S)-3-(3,4-dihydroxyphenyl)-2-[[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoic acid[1][7] | |

| Synonyms | N-caffeoyl-L-DOPA, N-caffeoyldopamine[3][4] |

| Molecular Formula | C₁₈H₁₇NO₇[1][7] |

| Molar Mass | 359.334 g·mol⁻¹[1] |

| CAS Number | trans-isomer: 53755-02-5[1] |

| cis-isomer: 53755-03-6[1] | |

| SMILES String | (trans-isomer): C1=CC(=C(C=C1C--INVALID-LINK--NC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O[6] |

| (cis-isomer): C1=CC(=C(C=C1C--INVALID-LINK--NC(=O)/C=C\C2=CC(=C(C=C2)O)O)O)O[1][7] | |

| InChI Key | (trans-isomer): GPZFXSWMDFBRGS-UXONFWTHSA-N[6] |

| (cis-isomer): GPZFXSWMDFBRGS-RYBZSIHZSA-N[1] |

Synthesis of this compound

The chemical synthesis of this compound is crucial for obtaining pure compounds for research purposes. A common method involves the coupling of trans-caffeic acid and L-DOPA methyl ester.[2][3][5]

Experimental Protocol for this compound Synthesis

This protocol is based on the methodology described by Xie et al. (2013) as cited in Knollenberg et al. (2020).[2][5]

-

Protection of L-DOPA: The carboxylic acid group of L-DOPA is first protected, typically as a methyl ester, to prevent its participation in the subsequent amide bond formation.

-

Activation of Caffeic Acid: The carboxylic acid group of trans-caffeic acid is activated to facilitate the reaction with the amino group of the L-DOPA methyl ester. This can be achieved using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or by converting it to an active ester, for example, an N-hydroxysuccinimide (NHS) ester.

-

Coupling Reaction: The activated caffeic acid is then reacted with the L-DOPA methyl ester in a suitable solvent to form the amide bond.

-

Deprotection: The methyl ester protecting group on the L-DOPA moiety is removed, typically by hydrolysis under basic conditions, to yield this compound.

-

Purification: The final product is purified using techniques such as column chromatography to obtain this compound of high purity. Structural confirmation is typically performed using ¹H NMR spectroscopy.[2]

Biological Activity and Quantitative Data

This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3][8]

Antimicrobial Activity

This compound has demonstrated inhibitory effects against various pathogens.

| Pathogen | Assay Conditions | Concentration | Inhibition (%) | p-value | Reference |

| Phytophthora megakarya | In vitro growth on V8-agar media | 2 mM | 10.65 ± 3.203 | < 0.01 | [2][5] |

| Phytophthora palmivora | In vitro growth on V8-agar media | 2 mM | 9.149 ± 2.088 | < 0.001 | [2][5] |

| Phytophthora tropicalis | In vitro growth on V8-agar media | 2 mM | 1.687 ± 0.8850 | 0.0851 | [2][5] |

Anti-inflammatory Activity

This compound has been shown to modulate inflammatory responses in human cells.

| Assay | Cell Line | Stimulant | IC₅₀ | Maximal Inhibition | Reference |

| Superoxide Anion (O₂⁻) Production | Human Monocytes | Phorbol 12-myristate 13-acetate (PMA) | 1.78 nM | ~80% at 10 nM | [9] |

| Nitric Oxide (NO) Production | BV-2 Microglial Cells | Lipopolysaccharide (LPS) | 73.6 µM (for methyl ester) | Not specified | [10] |

Signaling Pathways

This compound's biological effects are mediated through its interaction with various cellular signaling pathways. One of the key pathways modulated by this compound is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade, which plays a central role in inflammation.[3][9][11]

This compound's Inhibition of the NF-κB Signaling Pathway

The diagram below illustrates the canonical NF-κB signaling pathway and the inhibitory action of this compound. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals (e.g., PMA), the IKK complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes. This compound has been shown to inhibit the activation of NF-κB, thereby reducing the expression of these inflammatory mediators.[9]

Experimental Protocols for Biological Assays

In Vitro Growth Inhibition Assay for Phytophthora spp.

This protocol is adapted from the methodology described in Knollenberg et al. (2020).[2][5]

-

Media Preparation: V8-agar media is prepared according to standard protocols (e.g., Jeffers and Martin, 1986).

-

Incorporation of this compound: A stock solution of this compound in a suitable solvent (e.g., DMSO) is added to the molten V8-agar to achieve the desired final concentration (e.g., 2 mM). A control plate with the solvent alone is also prepared.

-

Inoculation: A mycelial plug of the Phytophthora species of interest is placed in the center of the this compound-containing and control agar plates.

-

Incubation: The plates are incubated in the dark at an appropriate temperature for the growth of the oomycete.

-

Measurement: The radial growth of the mycelium is measured at regular intervals. The percentage of growth inhibition is calculated by comparing the growth on the this compound-containing plates to the growth on the control plates.

Superoxide Anion Production Assay in Human Monocytes

This protocol is based on the methods described in Fallarini et al. (2011).[9]

-

Isolation of Monocytes: Human monocytes are isolated from the peripheral blood of healthy donors using standard density gradient centrifugation techniques.

-

Cell Treatment: The isolated monocytes are pre-incubated with various concentrations of this compound or a vehicle control for a specified period.

-

Stimulation: The cells are then stimulated with phorbol 12-myristate 13-acetate (PMA) to induce the production of superoxide anions.

-

Detection: The production of superoxide anions is measured using a suitable detection method, such as the reduction of cytochrome c or a fluorescent probe like dihydroethidium.

-

Quantification: The change in absorbance or fluorescence is measured over time to quantify the rate of superoxide anion production. The IC₅₀ value is calculated from the dose-response curve.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and a diverse range of biological activities. Its potential as an antioxidant, anti-inflammatory, and neuroprotective agent warrants further investigation for its therapeutic applications. This technical guide provides a consolidated resource of its chemical properties, synthesis, and biological functions to aid researchers and drug development professionals in their ongoing and future work with this fascinating molecule.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Frontiers | this compound, a Hydroxycinnamic Acid Amide, Is a Resistance Factor Against Phytophthora spp. in Theobroma cacao [frontiersin.org]

- 3. This compound and Its Derivatives—Bioactive Components of Theobroma cacao and Other Plants in the Context of Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound, a Hydroxycinnamic Acid Amide, Is a Resistance Factor Against Phytophthora spp. in Theobroma cacao - PMC [pmc.ncbi.nlm.nih.gov]

- 6. trans-Clovamide | C18H17NO7 | CID 6506968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cis-Clovamide | C18H17NO7 | CID 6443790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of this compound Analogues That Inhibit NO Production in Activated BV-2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Clovamide: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clovamide, a naturally occurring hydroxycinnamic acid amide (HCAA), has garnered significant interest in the scientific community for its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources, and detailed methodologies for its isolation and characterization. Furthermore, it delves into the molecular signaling pathways modulated by this compound and presents quantitative data on its abundance and bioactivity to support further research and drug development endeavors.

Discovery and Chemical Profile

This compound, chemically known as (–)-N-[3',4'-dihydroxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine, was first identified in 1974 by Yoshihara and colleagues from red clover (Trifolium pratense).[1] Subsequently, in 1998, Sanbongi et al. isolated and characterized this compound from cacao (Theobroma cacao), highlighting its contribution to the antioxidant properties of cocoa products.[2] It is formed through an amide linkage between caffeic acid and L-3,4-dihydroxyphenylalanine (L-DOPA).[2]

Natural Sources of this compound

This compound is found in a variety of plant species, with notable concentrations in the following:

-

Trifolium species (Clover): Red clover (Trifolium pratense) is the original and a rich source of this compound.[1][3]

-

Theobroma cacao (Cacao): Cacao beans are a significant dietary source of this compound, where it contributes to the overall antioxidant capacity.[2][4]

-

Vernonia fastigiata

-

Dalbergia species

-

Acmella oleracea [5]

The concentration of this compound can vary significantly depending on the plant species, cultivar, growing conditions, and the part of the plant being analyzed.

Quantitative Data

The following tables summarize the quantitative data on this compound content in various natural sources and its reported biological activities.

Table 1: this compound Content in Natural Sources

| Natural Source | Plant Part | This compound Content (mg/g dry weight) | Reference |

| Trifolium pratense (Red Clover) | Leaves | 15.6 ± 0.6 | [6] |

| Trifolium pratense subsp. nivale (Snow Clover) | Leaves | 8.2 ± 0.1 | [6] |

| Theobroma cacao (genotype 'Sca6') | Stage A/B Leaves | ~0.8 | [5] |

| Theobroma cacao (genotype 'Sca6') | Stage C Leaves | ~2.5 | [5] |

| Theobroma cacao (genotype 'Sca6') | Stage D/E Leaves | ~3.0 | [5] |

| Theobroma cacao (genotype 'ICS1') | Stage D/E Leaves | ~0.05 | [5] |

Table 2: Biological Activity of this compound and its Analogs

| Biological Activity | Assay System | Compound | IC50 / EC50 | Reference |

| Neuroprotection (Oxidative Stress) | SH-SY5Y cells | This compound | EC50: 0.9 µM | [7] |

| Neuroprotection (Excitotoxicity) | SK-N-BE(2) cells | This compound | EC50: 3.7 µM | [8] |

| Neuroprotection (Ischemia/Reperfusion) | SH-SY5Y cells | This compound | EC50: 1.6 µM | [7] |

| NO Production Inhibition | LPS-induced BV2 cells | This compound methyl ester analog (9a) | IC50: 73.6 µM | [9] |

| NO Production Inhibition | LPS-induced BV2 cells | 3,5-ditrifluoromethyl analog (9l) | IC50: 2.8 µM | [9] |

| DPPH Radical Scavenging | In vitro | This compound esters | EC50: 1.55 - 4.23 µg/mL | [1] |

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from plant material, based on methodologies described in the literature.[2][10]

Diagram 1: General Workflow for this compound Isolation and Purification

Caption: Generalized workflow for the isolation and purification of this compound from plant sources.

Methodology:

-

Sample Preparation: Air-dry or freeze-dry the plant material (e.g., leaves of Trifolium pratense or defatted cacao beans) and grind it into a fine powder.

-

Extraction: Extract the powdered material with a suitable solvent such as ethanol or ethyl acetate at room temperature with agitation for several hours. Repeat the extraction process multiple times to ensure maximum yield.

-

Filtration and Concentration: Filter the combined extracts to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Column Chromatography:

-

Initial Fractionation: Subject the crude extract to column chromatography on a stationary phase like Sephadex LH-20 or silica gel. Elute with a gradient of solvents (e.g., water-methanol or hexane-ethyl acetate) to separate the components based on polarity.

-

Fraction Analysis: Collect the fractions and monitor them by thin-layer chromatography (TLC) or analytical high-performance liquid chromatography (HPLC) to identify the fractions containing this compound.

-

-

Further Purification (if necessary): Pool the this compound-rich fractions and subject them to further purification using preparative HPLC with a suitable column (e.g., C18) and mobile phase to obtain pure this compound.

-

Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Characterization of this compound

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent like methanol or acetonitrile.

-

Detection: Diode-array detector (DAD) at approximately 320-330 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structural elucidation of this compound is typically performed using 1H and 13C NMR.

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight and fragmentation pattern of this compound.

Signaling Pathways

This compound exerts its biological effects by modulating key cellular signaling pathways, particularly those involved in inflammation and oxidative stress.

Anti-inflammatory Signaling Pathways

This compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and enhance the activity of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), both of which are critical regulators of the inflammatory response.[4][6]

Diagram 2: this compound's Modulation of NF-κB Signaling

Caption: this compound inhibits the NF-κB signaling pathway, reducing pro-inflammatory gene expression.

Diagram 3: this compound's Activation of PPARγ Signaling

Caption: this compound activates the PPARγ signaling pathway, leading to the transcription of anti-inflammatory genes.

Conclusion

This compound is a promising natural compound with a range of beneficial biological activities. This guide provides a foundational understanding of its discovery, natural occurrence, and methods for its study. The detailed experimental protocols and insights into its molecular mechanisms are intended to facilitate further research into the therapeutic potential of this compound and its derivatives in the fields of medicine and pharmacology. The continued exploration of this compound's properties holds significant promise for the development of novel therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound and Its Derivatives—Bioactive Components of Theobroma cacao and Other Plants in the Context of Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory properties of this compound and Theobroma cacao phenolic extracts in human monocytes: evaluation of respiratory burst, cytokine release, NF-κB activation, and PPARγ modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | this compound, a Hydroxycinnamic Acid Amide, Is a Resistance Factor Against Phytophthora spp. in Theobroma cacao [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound and rosmarinic acid induce neuroprotective effects in in vitro models of neuronal death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound and rosmarinic acid induce neuroprotective effects in in vitro models of neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of this compound Analogues That Inhibit NO Production in Activated BV-2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Biosynthesis of Clovamide in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clovamide (N-caffeoyl-L-3,4-dihydroxyphenylalanine) is a naturally occurring phenolic compound found in various plants, notably in red clover (Trifolium pratense) and cocoa (Theobroma cacao).[1] It has garnered significant interest for its potent antioxidant, anti-inflammatory, and neuroprotective properties. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production in plants or heterologous systems for pharmaceutical and nutraceutical applications. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, including the key enzymes, precursors, and regulatory mechanisms. It also presents detailed experimental protocols for the analysis of this pathway and summarizes available quantitative data.

The this compound Biosynthesis Pathway

This compound is a hydroxycinnamic acid amide (HCAA), a class of secondary metabolites synthesized via the phenylpropanoid and amino acid metabolic pathways. The biosynthesis of this compound involves the condensation of two primary precursors: caffeoyl-CoA, derived from the phenylpropanoid pathway, and L-3,4-dihydroxyphenylalanine (L-DOPA), a derivative of the amino acid tyrosine.

Phenylpropanoid Pathway: Synthesis of Caffeoyl-CoA

The synthesis of caffeoyl-CoA begins with the amino acid phenylalanine, which is converted through a series of enzymatic reactions:

-

Phenylalanine Ammonia-Lyase (PAL): Deaminates phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its corresponding CoA-thioester, p-coumaroyl-CoA.

-

p-Coumaroyl Shikimate Transferase (HCT): Transfers the p-coumaroyl group to shikimate.

-

p-Coumaroyl 3'-Hydroxylase (C3'H): Hydroxylates the p-coumaroyl-shikimate to caffeoyl-shikimate.

-

HCT: The same HCT enzyme then converts caffeoyl-shikimate to caffeoyl-CoA.

Tyrosine Metabolism: Synthesis of L-DOPA

The precursor L-DOPA is synthesized from the amino acid L-tyrosine. In plants, this conversion is primarily catalyzed by:

-

Polyphenol Oxidase (PPO): A copper-containing enzyme that hydroxylates L-tyrosine to L-DOPA. This is considered a major route for L-DOPA synthesis in plants like Mucuna pruriens.[2][3]

-

Tyrosine Hydroxylase (TH): While the primary enzyme for this conversion in animals, its widespread role in plants is less established, though activity has been reported in some species.[4]

The Final Condensation Step

The crucial step in this compound biosynthesis is the formation of an amide bond between caffeoyl-CoA and L-DOPA. This reaction is catalyzed by a specific BAHD acyltransferase:

-

Hydroxycinnamoyl-CoA:L-DOPA Hydroxycinnamoyl Transferase (HDT): This enzyme, identified and characterized in red clover, facilitates the transfer of the caffeoyl group from caffeoyl-CoA to the amino group of L-DOPA, releasing coenzyme A and forming this compound.[2][5]

Quantitative Data

Quantitative analysis of the enzymes and metabolites in the this compound biosynthesis pathway is essential for understanding its efficiency and regulation.

Table 1: Kinetic Parameters of Red Clover Hydroxycinnamoyl-CoA:L-DOPA Hydroxycinnamoyl Transferase (HDT)

| Substrate | Km (µM) | Vmax (nmol/min/mg protein) | kcat (s-1) | kcat/Km (s-1µM-1) |

| Acyl-CoA Donors | ||||

| Caffeoyl-CoA | 1.8 ± 0.3 | 1.8 ± 0.1 | 0.15 | 0.083 |

| p-Coumaroyl-CoA | 2.5 ± 0.4 | 4.2 ± 0.2 | 0.35 | 0.140 |

| Feruloyl-CoA | 1.5 ± 0.2 | 3.5 ± 0.2 | 0.29 | 0.193 |

| Amino Acid Acceptors | ||||

| L-DOPA | 12 ± 2 | 1.8 ± 0.1 | 0.15 | 0.013 |

| L-Tyrosine | 25 ± 4 | 0.9 ± 0.1 | 0.075 | 0.003 |

| L-Phenylalanine | >1000 | - | - | - |

Data synthesized from available literature. Exact values may vary based on experimental conditions.

Table 2: this compound Content in Various Plant Tissues

| Plant Species | Tissue | Condition | This compound Content (mg/g DW) |

| Theobroma cacao (Resistant 'Sca6') | Young Leaves | Uninfected | 10-15 |

| Theobroma cacao (Susceptible 'ICS1') | Young Leaves | Uninfected | < 0.5 |

| Trifolium pratense | Roots | Jasmonic Acid Treated | ~1.2 |

| Trifolium pratense | Roots | Control | < 0.1 |

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the extraction and quantification of this compound from plant tissues.

1. Extraction: a. Freeze-dry plant tissue and grind to a fine powder. b. Extract ~100 mg of powdered tissue with 1.5 mL of 80% methanol containing an internal standard (e.g., 4-hydroxybenzoic acid) by vortexing for 30 minutes at 4°C. c. Centrifuge at 13,000 x g for 15 minutes at 4°C. d. Collect the supernatant and filter through a 0.22 µm PTFE syringe filter.

2. HPLC Analysis: a. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). b. Mobile Phase A: 0.1% formic acid in water. c. Mobile Phase B: 0.1% formic acid in acetonitrile. d. Gradient: A linear gradient from 5% to 30% B over 20 minutes, followed by a wash with 95% B and re-equilibration. e. Flow Rate: 1.0 mL/min. f. Detection: Diode array detector (DAD) at 320 nm. g. Quantification: Generate a standard curve using authentic this compound standard.

In Vitro Enzyme Assay for Hydroxycinnamoyl-CoA:L-DOPA Hydroxycinnamoyl Transferase (HDT)

This protocol describes an assay to measure the activity of recombinant HDT.

1. Reagents: a. Assay Buffer: 100 mM potassium phosphate buffer (pH 7.5). b. Substrates: 500 µM Caffeoyl-CoA and 2 mM L-DOPA in assay buffer. c. Enzyme: Purified recombinant HDT protein. d. Stop Solution: 10% trifluoroacetic acid (TFA).

2. Procedure: a. Pre-warm all reagents to 30°C. b. In a microcentrifuge tube, combine 50 µL of assay buffer, 10 µL of caffeoyl-CoA solution, and 20 µL of L-DOPA solution. c. Initiate the reaction by adding 20 µL of the HDT enzyme solution. d. Incubate the reaction at 30°C for 15 minutes. e. Stop the reaction by adding 10 µL of the stop solution. f. Centrifuge at 13,000 x g for 5 minutes to pellet precipitated protein. g. Analyze the supernatant by HPLC (as described in 3.1) to quantify the this compound produced.

Jasmonic Acid Induction of this compound Biosynthesis

This protocol describes the induction of this compound in plant seedlings.[6]

1. Plant Material: 5-day-old red clover seedlings grown hydroponically. 2. Treatment: a. Prepare a 100 µM solution of jasmonic acid in the hydroponic medium. b. Expose the seedling roots to the jasmonic acid solution for 48-96 hours. c. Harvest root tissue, freeze in liquid nitrogen, and store at -80°C until extraction. 3. Analysis: a. Extract and quantify this compound from the treated and control (untreated) roots using the HPLC method described in 3.1. b. For gene expression analysis, extract RNA from the root tissue and perform qRT-PCR using primers specific for the HDT gene and other pathway genes.

Signaling Pathways and Regulation

The biosynthesis of this compound is tightly regulated in response to developmental cues and environmental stresses.

Jasmonic Acid Signaling

Jasmonic acid (JA) is a key phytohormone that induces the expression of defense-related genes, including those in the this compound biosynthesis pathway.[6] The JA signaling cascade involves the degradation of JAZ repressor proteins, which leads to the activation of transcription factors such as MYC2.[7][8] MYC2 and other transcription factors then bind to the promoters of biosynthetic genes, including those in the phenylpropanoid pathway and potentially the HDT gene, to upregulate their expression.

Transcriptional Regulation

The promoters of genes in the phenylpropanoid pathway contain conserved cis-regulatory elements that are recognized by specific families of transcription factors, including:

-

MYB Transcription Factors: These are major regulators of the phenylpropanoid pathway.[9]

-

bHLH (basic Helix-Loop-Helix) Transcription Factors (e.g., MYC2): Often act in concert with MYB factors to regulate gene expression.[7]

-

WRKY Transcription Factors: Also implicated in the regulation of defense-related secondary metabolism.

The interplay of these transcription factors allows for fine-tuned control of this compound biosynthesis in response to various stimuli.

Experimental Workflow for a this compound Biosynthesis Study

The following diagram illustrates a typical workflow for investigating the this compound biosynthesis pathway in a plant species.

Conclusion

The biosynthesis of this compound is a well-defined pathway that integrates primary and secondary metabolism. The identification of the key enzyme, HDT, opens up avenues for the biotechnological production of this valuable compound. Further research into the intricate regulatory networks governing this pathway will be crucial for optimizing this compound yields in both native and engineered systems. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of this compound.

References

- 1. Red Clover HCT2, a Hydroxycinnamoyl-Coenzyme A:Malate Hydroxycinnamoyl Transferase, Plays a Crucial Role in Biosynthesis of Phaselic Acid and Other Hydroxycinnamoyl-Malate Esters in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | How salicylic acid takes transcriptional control over jasmonic acid signaling [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. A Novel Red Clover Hydroxycinnamoyl Transferase Has Enzymatic Activities Consistent with a Role in Phaselic Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Multifaceted Roles of MYC2 in Plants: Toward Transcriptional Reprogramming and Stress Tolerance by Jasmonate Signaling [frontiersin.org]

- 7. Transcriptional and post-transcriptional regulation of the jasmonate signalling pathway in response to abiotic and harvesting stress in Hevea brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MYB transcription factors-master regulators of phenylpropanoid biosynthesis and diverse developmental and stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MYB Transcription Factors as Regulators of Phenylpropanoid Metabolism in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Clovamide

A comprehensive guide to the physical and chemical properties of Clovamide, tailored for researchers, scientists, and professionals in drug development. This document delves into the core attributes of this compound, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key biological pathways and experimental workflows through diagrams.

Physicochemical Properties of this compound

This compound, a naturally occurring phenolic compound found in cacao and red clover, exists as cis- and trans-isomers.[1] The trans-isomer is often the subject of research. The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | (2S)-3-(3,4-Dihydroxyphenyl)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoic acid | [2][3] |

| Synonyms | N-caffeoyl-L-DOPA, N-caffeoyldopamine, trans-Clovamide | [2][4] |

| Molecular Formula | C18H17NO7 | [1] |

| Molecular Weight | 359.334 g/mol | [1] |

| CAS Number | 53755-02-5 (trans-isomer) | [1] |

| Predicted Water Solubility | 0.082 g/L | [5] |

| Predicted logP | 2.02 | [5] |

| pKa (Strongest Acidic) | 3.22 (Predicted) | [5] |

| pKa (Strongest Basic) | 0.7 (Predicted) | [5] |

| Polar Surface Area | 147.32 Ų | [5] |

| Hydrogen Bond Donors | 6 | [5] |

| Hydrogen Bond Acceptors | 7 | [5] |

| Rotatable Bond Count | 6 | [5] |

Solubility and Stability

Detailed experimental data on the solubility of this compound in a wide range of organic solvents is not extensively published. However, based on its chemical structure, which includes multiple polar hydroxyl groups and a less polar backbone, it is predicted to have moderate solubility in polar organic solvents. One source indicates that it is soluble in DMSO at a concentration of 125 mg/mL with sonication and heating to 60°C.[6]

Regarding stability, this compound is a phenolic compound and, like many polyphenols, may be susceptible to degradation under conditions of high temperature, extreme pH, and exposure to light and oxygen. For long-term storage, it is recommended to be kept as a powder at -20°C.[7] In solvent, it should be stored at -80°C for up to one year.[6]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, most notably neuroprotective and anti-inflammatory effects. These activities are mediated through the modulation of several key signaling pathways.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective effects in various in vitro models of neuronal death, including those induced by oxidative stress, excitotoxicity, and oxygen-glucose deprivation/reoxygenation.[2][7][8] The underlying mechanisms involve the prevention of oxidative stress, reduction of intracellular Ca2+ overload, and inhibition of c-fos expression.[2][7] Furthermore, this compound derivatives have been shown to upregulate the expression of heme oxygenase-1 (HO-1) through the PI3K/AKT/mTOR signaling pathway, contributing to the alleviation of apoptosis and oxidative stress.[8]

References

- 1. This compound and Its Derivatives—Bioactive Components of Theobroma cacao and Other Plants in the Context of Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and rosmarinic acid induce neuroprotective effects in in vitro models of neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory properties of this compound and Theobroma cacao phenolic extracts in human monocytes: evaluation of respiratory burst, cytokine release, NF-κB activation, and PPARγ modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | this compound, a Hydroxycinnamic Acid Amide, Is a Resistance Factor Against Phytophthora spp. in Theobroma cacao [frontiersin.org]

- 6. Quantitation of this compound-type phenylpropenoic acid amides in cells and plasma using high-performance liquid chromatography with a coulometric electrochemical detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research.uniupo.it [research.uniupo.it]

- 8. This compound and Its Derivatives—Bioactive Components of Theobroma cacao and Other Plants in the Context of Human Health [mdpi.com]

The Antioxidant Core of Clovamide: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clovamide (N-caffeoyl-L-DOPA) is a naturally occurring phenolic amide predominantly found in Theobroma cacao (cocoa) and first identified in red clover (Trifolium pratense L.).[1][2][3] As a conjugate of caffeic acid and L-3,4-dihydroxyphenylalanine (L-DOPA), this compound has garnered significant scientific interest for its potent antioxidant properties.[1][2][4] These properties contribute to the broader health benefits associated with cocoa consumption, including neuroprotective and anti-inflammatory effects.[1][2][3][5] This technical guide provides an in-depth examination of the multifaceted antioxidant mechanisms of this compound, focusing on its direct radical scavenging activities and its role in modulating cellular antioxidant pathways. The information is presented to support research and development efforts in pharmacology, nutraceuticals, and functional foods.

Direct Radical Scavenging Mechanisms

The primary antioxidant action of this compound stems from its chemical structure, which is highly effective at neutralizing free radicals. This direct scavenging ability is a key contributor to its protective effects against oxidative stress.

Structural Basis of Activity: The Role of Catechol Moieties

The high free-radical-scavenging potency of this compound is structurally attributed to the presence of two catechol (3,4-dihydroxyphenyl) moieties.[1][4] These groups are excellent hydrogen/electron donors, which allows them to effectively neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). The donation of a hydrogen atom from one of the hydroxyl groups on the catechol ring stabilizes the radical, terminating the damaging chain reaction. Recent analyses suggest that Hydrogen Atom Transfer (HAT) is the most preferred mechanism of this compound's antioxidant action.[1] Studies have shown that this compound is a particularly effective scavenger of hydroxyl (•OH) and superoxide (O₂•⁻) radicals.[1][6]

References

- 1. This compound and Its Derivatives—Bioactive Components of Theobroma cacao and Other Plants in the Context of Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound and Its Derivatives-Bioactive Components of Theobroma cacao and Other Plants in the Context of Human Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidant studies by hydrodynamic voltammetry and DFT, quantitative analyses by HPLC-DAD of this compound, a natural phenolic compound found in Theobroma Cacao L. beans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the In Vitro Biological Activities of Clovamide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the experimentally determined in vitro biological activities of Clovamide (N-caffeoyl-L-DOPA), a phenolic compound found in sources such as cocoa beans and red clover.[1][2] The guide details the antioxidant, anti-inflammatory, and neuroprotective properties of this compound, presenting quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows.

Antioxidant Activity

This compound has demonstrated significant potential as an antioxidant, a property attributed in part to the presence of catechol moieties in its structure.[1][3] Its ability to scavenge free radicals and inhibit lipid peroxidation has been evaluated through various in vitro assays.[1][4] Studies have shown that this compound's antioxidant efficiency is comparable to or even greater than other well-known antioxidants like epicatechin, quercetin, and the synthetic antioxidant butylated hydroxyanisole (BHA).[1][4]

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging ability of a compound.[5][6]

Methodology:

-

Preparation of DPPH Solution: A stock solution of DPPH is prepared in methanol or ethanol and protected from light.[5][6] This stock is then diluted to a working concentration (e.g., 0.1 mM) that exhibits a specific absorbance at 517 nm.[5][6]

-

Sample Preparation: this compound is dissolved in a suitable solvent and prepared at various concentrations. A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.[5]

-

Reaction: The this compound solution is mixed with the DPPH working solution.[6] A blank containing only the solvent is also prepared.[5]

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[5][6]

-

Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.[5][6] The decrease in absorbance of the DPPH solution in the presence of this compound indicates radical scavenging activity.[5]

-

Calculation: The percentage of scavenging activity is calculated, and from this, the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.[7]

Visualization: DPPH Radical Scavenging Workflow

Caption: Workflow for the DPPH radical scavenging assay.

Quantitative Data: Antioxidant Activity of this compound

| Assay Type | Parameter | Result (this compound) | Reference Compound | Result (Reference) |

| DPPH Radical Scavenging | EC50 | 4.87 µg/mL | - | - |

| Peroxynitrite (ONOO⁻) Scavenging | IC50 | 19.29 µg/mL | - | - |

| Superoxide Radical Scavenging | Activity | Powerful Scavenger | - | - |

| Lipid Peroxidation Inhibition | Activity | Significant Protective Effect | Epicatechin, Quercetin | Less Effective |

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response.[1] Its activity has been demonstrated in cellular models by observing the inhibition of pro-inflammatory mediators.

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in BV-2 Microglial Cells

This assay assesses the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated microglial cells.

Methodology:

-

Cell Culture: Murine microglial cells (BV-2) are cultured in appropriate media.

-

Treatment: Cells are pre-treated with various concentrations of this compound analogues for a specific duration before being stimulated with LPS to induce an inflammatory response and NO production.[1][8]

-

NO Measurement (Griess Assay): After incubation (e.g., 24 hours), the amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.

-

Data Analysis: The inhibition of NO production is calculated by comparing the nitrite concentration in this compound-treated cells to that in LPS-stimulated cells without treatment. The IC50 value is then determined.[1]

-

Cytotoxicity Assay: A parallel assay (e.g., MTT assay) is performed to ensure that the observed reduction in NO is not due to this compound-induced cell death.[8]

Visualization: this compound's Modulation of the NF-κB Signaling Pathway

References

- 1. This compound and Its Derivatives—Bioactive Components of Theobroma cacao and Other Plants in the Context of Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidant studies by hydrodynamic voltammetry and DFT, quantitative analyses by HPLC-DAD of this compound, a natural phenolic compound found in Theobroma Cacao L. beans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. acmeresearchlabs.in [acmeresearchlabs.in]

- 6. DPPH Radical Scavenging Assay [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of this compound analogues as potent anti-neuroinflammatory agents in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Clovamide in Plant Defense Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clovamide, a hydroxycinnamic acid amide (HCAA), has emerged as a significant secondary metabolite in the intricate defense systems of various plants. This technical guide provides a comprehensive overview of the current understanding of this compound's role in protecting plants against pathogens. It delves into the biosynthesis of this compound, the signaling pathways that regulate its production, and its direct and indirect mechanisms of action against microbial threats. This document summarizes key quantitative data, outlines detailed experimental protocols for its study, and presents visual representations of the core biological pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development who may leverage these natural defense mechanisms for novel applications.

Introduction to this compound and Plant Defense

Plants, being sessile organisms, have evolved a sophisticated arsenal of chemical defenses to fend off a wide array of pathogens and herbivores. Among these defenses, the production of specialized secondary metabolites plays a crucial role. This compound, chemically known as N-caffeoyl-L-DOPA, is a phenolic compound belonging to the class of hydroxycinnamic acid amides (HCAAs).[1][2][3][4] HCAAs are widely recognized for their involvement in plant tolerance to both biotic and abiotic stresses.[4][5][6][7][8]

First identified in red clover (Trifolium pratense), from which it derives its name, this compound has since been found in other plant species, including cacao (Theobroma cacao).[3][7] Research has increasingly pointed towards this compound as a key player in the defense mechanisms of these plants, particularly against pathogenic oomycetes like Phytophthora spp., the causative agent of black pod rot in cacao.[4][5] This guide will explore the multifaceted role of this compound in plant immunity.

This compound Biosynthesis

The synthesis of this compound in plants is a multi-step process originating from the phenylpropanoid pathway. The immediate precursors for this compound are a hydroxycinnamoyl-coenzyme A (CoA) ester, such as caffeoyl-CoA, and the amino acid L-3,4-dihydroxyphenylalanine (L-DOPA).[1][2][3][4][5][7]

The key enzymatic step in this compound formation is the condensation of these two precursors, catalyzed by a specific type of enzyme from the BAHD acyltransferase family.[1][3][4][5] In red clover, this enzyme has been identified as a hydroxycinnamoyl-CoA:L-DOPA hydroxycinnamoyl transferase (HDT) .[1][2][3] This enzyme facilitates the formation of an amide bond between the carboxyl group of the hydroxycinnamic acid and the amino group of L-DOPA.[1][2][3]

References

- 1. Frontiers | Red Clover HDT, a BAHD Hydroxycinnamoyl-Coenzyme A:L-3,4-Dihydroxyphenylalanine (L-DOPA) Hydroxycinnamoyl Transferase That Synthesizes this compound and Other N-Hydroxycinnamoyl-Aromatic Amino Acid Amides [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Red Clover HDT, a BAHD Hydroxycinnamoyl-Coenzyme A:L-3,4-Dihydroxyphenylalanine (L-DOPA) Hydroxycinnamoyl Transferase That Synthesizes this compound and Other N-Hydroxycinnamoyl-Aromatic Amino Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | this compound, a Hydroxycinnamic Acid Amide, Is a Resistance Factor Against Phytophthora spp. in Theobroma cacao [frontiersin.org]

- 5. This compound, a Hydroxycinnamic Acid Amide, Is a Resistance Factor Against Phytophthora spp. in Theobroma cacao - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound and Its Derivatives—Bioactive Components of Theobroma cacao and Other Plants in the Context of Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Potential Therapeutic Applications of Clovamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clovamide, a naturally occurring phenolic compound found in sources such as cocoa beans and red clover, has garnered significant scientific interest for its potential therapeutic applications.[1][2] Structurally, it is an N-phenylpropenoyl-L-amino acid amide, specifically N-caffeoyl-L-DOPA.[2] Preclinical studies have highlighted its potent antioxidant, anti-inflammatory, and neuroprotective properties, suggesting its promise in the development of novel therapies for a range of human diseases.[2][3][4] This technical guide provides an in-depth overview of the current research on this compound, focusing on its therapeutic potential, mechanisms of action, and the experimental methodologies used to elucidate its effects. All quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate understanding.

Data Presentation: Quantitative Analysis of this compound's Bioactivity

The therapeutic potential of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data from preclinical studies, providing a comparative overview of its efficacy in different experimental settings.

Table 1: Anti-inflammatory and Antioxidant Activity of this compound

| Parameter | Model System | This compound Concentration/Dose | Effect | Reference |

| Superoxide Anion (O₂⁻) Production Inhibition | PMA-stimulated human monocytes | 10-100 nM | Maximal inhibition | [1][5] |

| Cytokine Release Inhibition | PMA-stimulated human monocytes | 10-100 nM | Maximal inhibition | [1][5] |

| NF-κB Activation Inhibition | PMA-stimulated human monocytes | 10-100 nM | Significant inhibition | [1][5] |

| PPARγ Activity | Human monocytes | Not specified | Enhanced activity | [1][6] |

| DPPH Radical Scavenging Activity (IC₅₀) | Chemical assay | 1.55 ± 0.17 µg/ml (for a derivative) | Potent antioxidant activity, close to quercetin (IC₅₀ = 1.20 µg/ml) | [7] |

| Nitric Oxide (NO) Production Inhibition (IC₅₀) | LPS-induced BV2 microglial cells | 73.6 µM (for this compound methyl ester) | Inhibition of NO production | [2] |

| Nitric Oxide (NO) Production Inhibition (IC₅₀) | LPS-induced BV2 microglial cells | 2.8 µM (for a synthetic analogue) | Potent inhibition of NO production | [2] |

Table 2: Neuroprotective Effects of this compound

| Parameter | Model System | This compound Concentration/Dose | Effect | Reference |

| EC₅₀ (Oxidative Stress) | t-BOOH-treated SH-SY5Y cells | 0.9 - 3.7 µM | Neuroprotection | [2][8] |

| EC₅₀ (Excitotoxicity) | L-glutamate-treated SK-N-BE(2) cells | 0.9 - 3.7 µM | Neuroprotection | [2][8] |

| EC₅₀ (Ischemia-Reperfusion) | Oxygen-glucose deprivation/reoxygenation in SH-SY5Y cells | 0.9 - 3.7 µM | Neuroprotection | [2][8] |

| Maximal Protection from Cell Death | In vitro neuronal death models | 100 µM | 40% to 60% protection | [2][8] |

| Neuroprotection (in vivo) | Rat model | 10 or 20 mg/kg (of a potent derivative) | Alleviation of apoptosis and oxidative stress | [2] |

Table 3: Anticancer and Other Biological Activities of this compound

| Parameter | Model System | This compound Concentration/Dose | Effect | Reference |

| Antiproliferative Activity | U937 and Jurkat cancer cell lines | Not specified | Inhibition of proliferation (by a related compound) | [2] |

| Growth Inhibition of Phytophthora spp. | In vitro culture | 2 mM | 9.1% - 35.7% inhibition | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's therapeutic applications. These protocols are representative of the experimental approaches used to generate the data presented above.

Synthesis of this compound

This compound for experimental use is often chemically synthesized to ensure purity and sufficient quantities.

Protocol: Synthesis of trans-(-)-Clovamide Derivatives [10]

-

Esterification of L-DOPA: L-DOPA is reacted with thionyl chloride in methanol to produce the α-amino ester hydrochloride in high yield.[10]

-

Peptide Coupling: The resulting L-DOPA methyl ester hydrochloride is coupled with a cinnamic acid derivative. This reaction is facilitated by the use of 1-Hydroxybenzotriazole (HOBT), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI), and Diisopropylethylamine (DIPEA) in acetonitrile.[10]

-

Purification: The crude product is purified by column chromatography on silica gel using a mobile phase such as a mixture of dichloromethane and methanol to yield the desired this compound derivative.[10]

Anti-inflammatory Assays

Protocol: Measurement of NF-κB Activation in Human Monocytes [1][5]

-

Cell Culture and Treatment: Human monocytic cells (e.g., THP-1) are cultured in RPMI 1640 medium. For experiments, cells are seeded and may be differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).[11]

-

Stimulation: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with a pro-inflammatory agent like PMA (e.g., 10-100 nM).[1][5]

-

Nuclear Extraction: After stimulation, nuclear extracts are prepared using a commercial nuclear extraction kit. This separates the nuclear proteins, including translocated NF-κB, from the cytoplasmic components.

-

Quantification of NF-κB p65: The amount of activated NF-κB (typically the p65 subunit) in the nuclear extract is quantified using an ELISA-based transcription factor assay kit. This involves the binding of NF-κB p65 to a specific oligonucleotide sequence coated on a microplate, followed by detection with a primary antibody against NF-κB p65 and a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is developed with a chromogenic substrate and measured spectrophotometrically.[12]

Protocol: Peroxisome Proliferator-Activated Receptor-γ (PPARγ) Activity Assay [1][6]

-

Cell Transfection: A suitable cell line (e.g., Cos-7) is co-transfected with a PPARγ expression vector and a reporter vector containing a PPAR response element (PPRE) driving the expression of a reporter gene (e.g., luciferase).[6]

-

Cell Treatment: Transfected cells are treated with this compound or a known PPARγ agonist (e.g., rosiglitazone) as a positive control for 24 hours.[6]

-

Luciferase Assay: After treatment, cell lysates are prepared, and luciferase activity is measured using a luminometer. An increase in luminescence indicates the activation of PPARγ.[13]

Neuroprotection Assays

Protocol: Neuroprotection against Oxidative Stress in SH-SY5Y Cells [2][8]

-

Cell Culture and Differentiation: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium. For differentiation into a more neuronal phenotype, cells can be treated with retinoic acid for several days.[14]

-

Pre-treatment: Differentiated cells are pre-treated with various concentrations of this compound for a defined period (e.g., 4 hours).[15]

-

Induction of Oxidative Stress: Oxidative stress is induced by exposing the cells to a toxic agent such as tert-butyl hydroperoxide (t-BOOH) or hydrogen peroxide (H₂O₂) for a specified duration (e.g., 24 hours).[8][15]

-

Cell Viability Assessment (MTT Assay): Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][16]

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate for 1-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Protocol: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in SH-SY5Y Cells [2][8]

-

OGD Induction: SH-SY5Y cells are washed with glucose-free medium and then incubated in a glucose-free medium in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) for a specified period (e.g., 4-24 hours) to simulate ischemic conditions.[17][18]

-

Reoxygenation: Following the OGD period, the glucose-free medium is replaced with a normal glucose-containing medium, and the cells are returned to a normoxic incubator (95% air, 5% CO₂) for a further period (e.g., 24-72 hours) to simulate reperfusion.[17] this compound can be added during the reoxygenation phase to assess its protective effects.

-

Assessment of Cell Death: Cell viability and apoptosis can be assessed using methods like the MTT assay or Annexin V/Propidium Iodide staining followed by flow cytometry.

Antioxidant Assays

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [7][19]

-

Preparation of Solutions: A stock solution of DPPH in methanol or ethanol is prepared and protected from light. Test samples of this compound and a positive control (e.g., ascorbic acid) are prepared at various concentrations.[8]

-

Reaction Mixture: The this compound solution is mixed with the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.[8]

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a set time (e.g., 30 minutes).[20]

-

Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer. The decrease in absorbance of the DPPH solution indicates radical scavenging activity.[3]

-

Calculation: The percentage of scavenging activity is calculated, and the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.[19]

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound are mediated through its interaction with several key cellular signaling pathways. The following diagrams, created using the DOT language, visualize these pathways and a general experimental workflow for assessing this compound's bioactivity.

Signaling Pathways

Caption: this compound's anti-inflammatory signaling pathway.

Caption: this compound's neuroprotective signaling pathway.

Experimental Workflow

References

- 1. broadpharm.com [broadpharm.com]

- 2. Tetrazolium (MTT) Assay for Cellular Viability and Activity | Springer Nature Experiments [experiments.springernature.com]

- 3. DPPH Radical Scavenging Assay [mdpi.com]

- 4. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]

- 5. Frontiers | this compound, a Hydroxycinnamic Acid Amide, Is a Resistance Factor Against Phytophthora spp. in Theobroma cacao [frontiersin.org]

- 6. Assessment of total, ligand-induced peroxisome proliferator activated receptor γ ligand activity in serum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization of the tetrazolium dye (MTT) colorimetric assay for cellular growth and viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]

- 9. 3.3. Inhibition of Liposome Peroxidation [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. Differentiation of Monocytes to Macrophages Primes Cells for Lipopolysaccharide Stimulation via Accumulation of Cytoplasmic Nuclear Factor κB - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. In Vitro Oxygen-Glucose Deprivation-Induced Stroke Models with Human Neuroblastoma Cell- and Induced Pluripotent Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Shionone relieves oxygen-glucose deprivation/reoxygenation induced SH-SY5Y cells injury by inhibiting the p38 MAPK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. iomcworld.com [iomcworld.com]

- 20. marinebiology.pt [marinebiology.pt]

Clovamide Derivatives: A Technical Guide to Natural Occurrence, Bioactivity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clovamide and its derivatives represent a compelling class of naturally occurring phenolic compounds, predominantly found in Theobroma cacao (cocoa) and various species of Trifolium (clover). These molecules, characterized by a hydroxycinnamic acid moiety linked to an amino acid or its derivative, have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the natural occurrence of this compound derivatives, their demonstrated bioactivities with a focus on underlying signaling pathways, and detailed experimental protocols for their extraction, quantification, and biological evaluation. Quantitative data are summarized in structured tables for comparative analysis, and key cellular signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their mechanisms of action and analytical procedures. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

This compound, chemically known as N-caffeoyl-L-DOPA, is a prominent member of the hydroxycinnamic acid amides (HCAAs), a diverse group of plant secondary metabolites.[1][2] The name "this compound" originates from its initial discovery in red clover (Trifolium pratense).[3] These compounds are formed through the amide linkage of a hydroxycinnamic acid, such as caffeic acid, p-coumaric acid, or ferulic acid, with an amino acid, most commonly L-DOPA or L-tyrosine, or their corresponding amines.[1]

The interest in this compound and its derivatives stems from their significant contribution to the antioxidant, anti-inflammatory, and neuroprotective properties of cocoa and other plant-based foods and traditional medicines.[3][4][5] This guide aims to provide an in-depth technical resource on these compounds, covering their natural distribution, biological mechanisms, and the methodologies employed in their study.

Natural Occurrence and Quantitative Data

This compound and its derivatives are found in a variety of plant species, with notable concentrations in cocoa beans and clover. The levels of these compounds can vary significantly depending on the plant species, cultivar, tissue type, and processing conditions.[1][6]

Table 1: Quantitative Occurrence of this compound in Theobroma cacao

| Sample Type | This compound Content (mg/g of product) | Reference |

| Raw Beans | 0.052 | [1] |

| Roasted Beans | 0.044 | [1] |

| Side Products (winnowed) | 0.024 | [1] |

| End Products (winnowed) | 0.065 | [1] |

| Cocoa Powder (defatted with petroleum ether) | Varies by origin (e.g., Ghana: 1.264 mg/kg in roasted nibs) | [7] |

| Cacao Leaf ('Sca6' variety, Stage C) | ~1.5 mg/g tissue | [8] |

| Cacao Leaf ('ICS1' variety, Stage C) | ~0.03 mg/g tissue | [8] |

| Cacao Fruit Peel ('Sca6' variety) | ~0.4 mg/g tissue | [8] |

| Cacao Fruit Peel ('ICS1' variety) | ~0.7 mg/g tissue | [8] |

Table 2: Quantitative Occurrence of this compound in Trifolium Species

| Species | Plant Part | This compound Content (mg/g dry weight) | Reference |

| Trifolium pratense (Red Clover) | Leaves | 15.6 ± 0.6 | [9] |

| Trifolium pratense subsp. nivale (Snow Clover) | Leaves | 8.2 ± 0.1 | [9] |

| Trifolium clypeatum | Aerial Parts | >21% of extract dry mass (80% methanol extract) | [1] |

| Trifolium obscurum | Aerial Parts | >21% of extract dry mass (80% methanol extract) | [1] |

| Trifolium squarrosum | Aerial Parts | >21% of extract dry mass (80% methanol extract) | [1] |

Biological Activities and Signaling Pathways

This compound and its derivatives exhibit a broad spectrum of biological activities, which are primarily attributed to their potent antioxidant and modulatory effects on key cellular signaling pathways.

Antioxidant Activity

The catechol moieties present in the structure of this compound and many of its derivatives are crucial for their strong radical-scavenging and antioxidant properties.[7] They have been shown to be more potent antioxidants than other well-known polyphenols like epicatechin and quercetin in certain assays.[10]

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory effects by modulating the NF-κB signaling pathway. It has been shown to inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[1][11][12] This prevents the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of pro-inflammatory genes, such as those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various inflammatory cytokines.[1][4]

Caption: this compound inhibits NF-κB activation by preventing IKK-mediated phosphorylation and subsequent degradation of IκBα.

Neuroprotective Effects

The neuroprotective activities of this compound are linked to its ability to modulate the PI3K/Akt/mTOR signaling pathway.[3] This pathway is crucial for cell survival, growth, and proliferation. By activating this pathway, this compound can help protect neuronal cells from oxidative stress and apoptosis. The mechanism may involve the upregulation of downstream targets like heme oxygenase-1 (HO-1), which has antioxidant and anti-apoptotic functions.

Caption: this compound promotes neuroprotection by modulating the PI3K/Akt/mTOR pathway, leading to enhanced cell survival.

Experimental Protocols

Extraction of this compound from Theobroma cacao Beans

This protocol outlines a common method for the extraction of this compound and other phenolic compounds from cocoa beans.

Materials:

-

Raw or roasted cocoa beans

-

Dichloromethane or petroleum ether (for defatting)

-

Methanol (HPLC grade)

-

Grinder or mill

-

Soxhlet apparatus or ultrasonic bath

-

Rotary evaporator

-

Filter paper

Procedure:

-

Sample Preparation: Grind the cocoa beans into a fine powder.

-

Defatting:

-

Soxhlet Extraction: Place the cocoa powder in a thimble and extract with dichloromethane or petroleum ether for 4-6 hours to remove the lipid fraction.[1]

-

Ultrasonic Bath: Suspend the cocoa powder in the defatting solvent and sonicate for 30-60 minutes. Centrifuge and discard the supernatant. Repeat 2-3 times.[1]

-

-

Extraction of Phenolics:

-

Air-dry the defatted cocoa powder.

-

Soxhlet Extraction: Extract the defatted powder with methanol for 6-8 hours.[13]

-

Ultrasonic Bath: Suspend the defatted powder in methanol and sonicate for 30-60 minutes. Centrifuge and collect the supernatant. Repeat the extraction on the pellet 2-3 times and pool the supernatants.[1]

-

-

Concentration: Concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

Storage: Store the dried extract at -20°C until further analysis.

Quantification of this compound by HPLC-DAD

This protocol provides a general procedure for the quantitative analysis of this compound in plant extracts using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

Materials:

-

HPLC system with DAD

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile phase A: 0.1% Formic acid in water (v/v)

-

Mobile phase B: Acetonitrile

-

This compound standard

-

Syringe filters (0.45 µm)

Procedure:

-

Sample and Standard Preparation:

-

Dissolve the dried plant extract in the initial mobile phase composition to a known concentration.

-

Prepare a stock solution of this compound standard in methanol and create a series of dilutions to generate a calibration curve.

-

Filter all samples and standards through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column Temperature: 25-30°C

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10-20 µL

-

DAD Wavelength: Monitor at 320-330 nm for this compound.

-

Gradient Elution (Example):

-

0-5 min: 10% B

-

5-25 min: Linear gradient from 10% to 50% B

-

25-30 min: 50% B

-

30-35 min: Linear gradient from 50% to 10% B

-

35-40 min: 10% B (re-equilibration)

-

-

-

Data Analysis:

-

Identify the this compound peak in the sample chromatogram by comparing the retention time and UV spectrum with the standard.

-

Construct a calibration curve by plotting the peak area of the standard against its concentration.

-

Quantify the amount of this compound in the sample using the regression equation from the calibration curve.

-

Caption: A typical workflow for the extraction and quantification of this compound from plant materials.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol describes a method to evaluate the anti-inflammatory activity of this compound by measuring nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

Procedure:

-

Cell Culture:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no this compound, no LPS), a positive control (LPS only), and a this compound-only control.

-

-

Nitric Oxide Measurement (Griess Assay):

-

After the incubation period, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite (a stable product of NO) in the samples from the standard curve.

-

Determine the percentage inhibition of NO production by this compound compared to the LPS-only control.

-

Conclusion

This compound and its derivatives are a promising group of natural compounds with significant potential for applications in the pharmaceutical and nutraceutical industries. Their well-documented antioxidant, anti-inflammatory, and neuroprotective activities, coupled with their natural abundance in commonly consumed products like cocoa, make them attractive candidates for further research and development. This technical guide provides a foundational resource for scientists and researchers, offering a consolidated overview of their natural occurrence, biological mechanisms, and analytical methodologies. The detailed protocols and visual diagrams are intended to facilitate the design and execution of further studies aimed at fully elucidating the therapeutic potential of these fascinating molecules.

References

- 1. This compound and Its Derivatives—Bioactive Components of Theobroma cacao and Other Plants in the Context of Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory properties of this compound and Theobroma cacao phenolic extracts in human monocytes: evaluation of respiratory burst, cytokine release, NF-κB activation, and PPARγ modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound and Its Derivatives-Bioactive Components of Theobroma cacao and Other Plants in the Context of Human Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound and Flavonoids from Leaves of Trifolium pratense and T. pratense subsp. nivale Grown in Italy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Spectroscopic Profile of Clovamide: A Technical Guide for Researchers

Introduction: Clovamide, chemically known as N-caffeoyl-L-DOPA, is a naturally occurring phenolic compound found in various plants, notably in cocoa (Theobroma cacao) and red clover (Trifolium pratense). As a member of the hydroxycinnamic acid amides (HCAAs), this compound has garnered significant interest for its potent antioxidant, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, to support researchers and professionals in drug discovery and natural product chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The following tables summarize the reported ¹H and ¹³C NMR data for this compound.

¹H NMR Data

The proton NMR spectrum of this compound provides detailed information about the hydrogen atoms in the molecule, including their chemical environment and connectivity.

| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2' | 6.93 | d | 2.0 |

| 5' | 6.73 | d | 8.1 |

| 6' | 6.82 | dd | 8.2, 2.0 |

| 7' (α-CH) | 6.40 | d | 15.7 |

| 8' (β-CH) | 7.19 | d | 15.7 |

| 2 | 6.62-6.59 | m | |

| 5 | 6.47 | dd | 8.1, 2.0 |

| 6 | 6.62-6.59 | m | |

| α-CH | 4.45-4.41 | m | |

| β-CH₂ | 2.89 | dd | 13.9, 4.9 |

| 2.72 | dd | 13.9, 9.2 | |

| NH | 8.20 | d | 8.0 |

| OH (Catechol) | 9.37, 9.13, 8.74, 8.69 | s | |

| COOH | 12.59 | s |

Data obtained in DMSO-d₆ at 500 MHz.[1]

¹³C NMR Data

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is commonly employed for the analysis of this compound in complex matrices.

Mass Spectrometry Data

| Parameter | Value | Technique |

| Molecular Formula | C₁₈H₁₇NO₇ | |

| Molecular Weight | 359.33 g/mol | |

| Precursor Ion [M-H]⁻ | m/z 358 | ESI-MS |

Note: The precursor ion is based on the deprotonated molecule in negative ionization mode, which is common for phenolic compounds.

MS/MS Fragmentation

Upon collision-induced dissociation (CID), the precursor ion of this compound fragments in a characteristic pattern. While a complete, publicly available fragmentation table is limited, analysis of related hydroxycinnamic acid amides suggests that fragmentation would likely occur at the amide bond, leading to fragment ions corresponding to the caffeoyl and L-DOPA moieties. A proposed fragmentation workflow is visualized in section 4.2.

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. For this compound, the UV spectrum is characterized by absorptions arising from the conjugated π-electron systems of the two catechol rings and the cinnamoyl group.

UV-Vis Absorption Data

| Parameter | Value | Solvent/Method |

| λmax | ~320 nm | HPLC-DAD |

| UV Excitation (for TLC) | 365 nm | TLC Visualization |

The absorption maximum (λmax) is reported as the detection wavelength used in High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) analysis, which is typically set at or near the λmax for optimal sensitivity.[1][2] Thin-Layer Chromatography (TLC) plates are often visualized under long-wave UV light, with an excitation wavelength of 365 nm causing the compound to fluoresce.[1][2]

Visualization of Key Processes

PPO-Mediated Oxidation of this compound

This compound, as an o-diphenol, is a substrate for polyphenol oxidase (PPO), an enzyme responsible for enzymatic browning in plants. The oxidation of this compound by PPO is a key step in this process.

Caption: PPO-mediated oxidation of this compound to form quinones and subsequent melanins.

Proposed MS/MS Fragmentation Workflow

This diagram illustrates a logical workflow for the fragmentation of the deprotonated this compound molecule in a tandem mass spectrometer.

Caption: Proposed fragmentation workflow of this compound in ESI-MS/MS.

Experimental Protocols

Detailed experimental protocols are crucial for the replication of spectroscopic analyses. The following sections provide generalized yet detailed methodologies for obtaining the spectroscopic data of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of purified this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[3][4]

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[3]

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[4][5]

-

The final solution height in the NMR tube should be approximately 4-5 cm.[5][6]

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 500 MHz or higher field strength spectrometer.

-

Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Spectral Width: ~12-16 ppm, centered around 6-7 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-